molecular formula C8H6ClFO B3233202 4-Chloro-2-fluoro-3-methylbenzaldehyde CAS No. 1351668-29-5

4-Chloro-2-fluoro-3-methylbenzaldehyde

Cat. No.: B3233202
CAS No.: 1351668-29-5
M. Wt: 172.58 g/mol
InChI Key: AZQBTWYYTIAJEG-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups at the 4, 2, and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-3-methylbenzaldehyde can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions, where reaction conditions such as temperature, solvent, and catalysts are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-2-fluoro-3-methylbenzoic acid.

    Reduction: 4-Chloro-2-fluoro-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-fluoro-3-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-methylbenzaldehyde is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern can lead to distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-chloro-2-fluoro-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQBTWYYTIAJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283889
Record name 4-Chloro-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351668-29-5
Record name 4-Chloro-2-fluoro-3-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351668-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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